2-Chloro-3-iodoisonicotinonitrile
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Overview
Description
2-Chloro-3-iodoisonicotinonitrile is an organic compound with the molecular formula C6H2ClIN2 . It has a molecular weight of 264.45 .
Molecular Structure Analysis
The InChI code for 2-Chloro-3-iodoisonicotinonitrile is1S/C6H2ClIN2/c7-6-5(8)4(3-9)1-2-10-6/h1-2H
. This code provides a specific representation of the molecule’s structure. Physical And Chemical Properties Analysis
2-Chloro-3-iodoisonicotinonitrile is a solid at room temperature . It has a density of 2.1±0.1 g/cm3 . The boiling point is 318.3±42.0 °C at 760 mmHg .Scientific Research Applications
Synthesis Applications
- Synthesis of Pyrazolo[3,4-b]pyridines : 2-Chloro-3-iodoisonicotinonitrile is used in the synthesis of 3,5-difunctionalized 1-methyl-1H-pyrazolo[3,4-b]pyridines. This involves iodination followed by cyclization with methylhydrazine, leading to various substituted compounds through palladium-promoted coupling reactions (Lavecchia, Berteina‐Raboin, & Guillaumet, 2004).
Electrophilic Chlorination
- Chlorination of Nitrogen-Containing Heterocycles : 2-Chloro-3-iodoisonicotinonitrile is applicable in the chlorination of nitrogen-containing heterocycles and certain arenes. This process, using an age-old reagent, demonstrates practical and efficient chlorination methods with potential for industrial application (Wang et al., 2016).
Solar Cell Applications
- Molecular Semiconducting Iodosalts : This chemical plays a role in the development of molecular iodosalt compounds for solar cell applications. Its properties contribute to the stability of these compounds in air and moisture, thereby enhancing the efficiency of dye-sensitized solar cells (Lee et al., 2014).
Electrochemical Applications
- Electrochemical Sensing : The compound is relevant in the construction of electrodes for electrochemical sensing, particularly for the simultaneous determination of various biological compounds, such as ascorbic acid and dopamine. The combination with carbon nanotubes enhances the sensitivity and selectivity of these sensors (Wang et al., 2012).
Environmental Applications
- Biodegradation of Pollutants : It's involved in the study of biodegradation pathways, specifically in the degradation of chloroanilines. Research shows that certain bacterial strains can use chloroaniline compounds as a carbon source, aiding in the bioremediation of polluted environments (Boon et al., 2003).
Safety and Hazards
properties
IUPAC Name |
2-chloro-3-iodopyridine-4-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClIN2/c7-6-5(8)4(3-9)1-2-10-6/h1-2H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFPNWSSJNSSQPC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1C#N)I)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClIN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40474403 |
Source
|
Record name | 2-Chloro-3-iodopyridine-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40474403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.45 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
908279-56-1 |
Source
|
Record name | 2-Chloro-3-iodopyridine-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40474403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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